![molecular formula C16H19F3N2O3 B2766644 1-(1,4-二氧杂螺[4.4]壬烷-2-基甲基)-3-(2-(三氟甲基)苯基)脲 CAS No. 1251638-07-9](/img/structure/B2766644.png)
1-(1,4-二氧杂螺[4.4]壬烷-2-基甲基)-3-(2-(三氟甲基)苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a 1,4-dioxaspiro[4.4]nonane moiety . This is a type of spirocyclic compound, which means it has two rings that share a single atom. The 1,4-dioxaspiro[4.4]nonane moiety consists of a seven-membered ring and a four-membered ring, with an oxygen atom in each ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,4-dioxaspiro[4.4]nonane moiety, a urea group, and a phenyl ring with a trifluoromethyl substituent . The exact structure would depend on the specific locations of these groups on the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The spirocyclic structure could also influence its shape and size, which could affect its physical properties like melting point and boiling point .科学研究应用
合成技术和表征
一种在尿素衍生物合成中的新颖方法,包括与 1-(1,4-二氧杂螺[4.4]壬烷-2-基甲基)-3-(2-(三氟甲基)苯基)尿素相关的结构,已使用超声辅助合成方法开发。这种技术提供了诸如环境友好性、能源效率、短反应时间和在环境条件下更高的选择性等优点。合成的衍生物通过各种光谱数据(如 FTIR、1HNMR、13CNMR、质谱和元素分析)表征,展示了该方法在生产复杂尿素衍生物以用于进一步研究应用方面的有效性 (Velupula 等人,2021)。
代谢途径和抑制研究
对尿素衍生物代谢的研究为其潜在治疗应用提供了见解。例如,作为一种相关的尿素化合物,强效可溶性环氧合酶 (sEH) 抑制剂 TPPU 已对其在体内和体外的代谢途径进行了研究。了解这些途径对于评估尿素衍生物在调节高血压、神经性疼痛和神经变性等疾病中的安全性和有效性至关重要。代谢物的鉴定和对物种代谢差异的评估有助于这些化合物从临床前到临床开发的转化潜力 (Wan 等人,2019)。
抗癌活性
探索尿素衍生物的抗癌活性已导致新化合物的设计和合成。通过靶向特定的分子途径,这些衍生物对各种癌细胞系表现出显着的抗增殖作用。此类化合物的合成和生物学评估,包括它们的 IC50 值和与索拉非尼等阳性对照的比较,突出了它们作为新型抗癌剂和作为进一步研究的可能 BRAF 抑制剂的潜力 (Jian 等人,2020)。
属性
IUPAC Name |
1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)12-5-1-2-6-13(12)21-14(22)20-9-11-10-23-15(24-11)7-3-4-8-15/h1-2,5-6,11H,3-4,7-10H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIOWOZDJLDHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。